Flumedroxone

Descripción

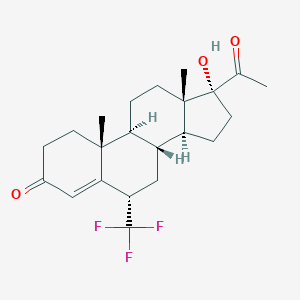

Structure

3D Structure

Propiedades

IUPAC Name |

(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-6-(trifluoromethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29F3O3/c1-12(26)21(28)9-6-16-14-11-18(22(23,24)25)17-10-13(27)4-7-19(17,2)15(14)5-8-20(16,21)3/h10,14-16,18,28H,4-9,11H2,1-3H3/t14-,15+,16+,18+,19-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZJOBWKHSYNMO-SCUQKFFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)C(F)(F)F)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)C(F)(F)F)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

987-18-8 (acetate) | |

| Record name | Flumedroxone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40905080 | |

| Record name | 17-Hydroxy-6alpha-(trifluoromethyl)pregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15687-21-5 | |

| Record name | (6α)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15687-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumedroxone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumedroxone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13610 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 17-Hydroxy-6alpha-(trifluoromethyl)pregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUMEDROXONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K80185F39X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Modification Research of Flumedroxone

Methodological Investigations into Flumedroxone Synthesis from Progesterone (B1679170) Derivatives

The key transformation in the synthesis of this compound from 17α-hydroxyprogesterone acetate (B1210297) is the introduction of a trifluoromethyl (CF3) group at the C6-position of the steroid nucleus. A plausible synthetic route involves several key steps:

Enamine Formation: The synthesis likely starts with the formation of a dienamine from 17α-hydroxyprogesterone acetate. This is a common strategy to activate the C6 position for electrophilic attack. The reaction typically involves a secondary amine, such as pyrrolidine, under catalytic conditions to form the 3,5-dienamine.

Electrophilic Trifluoromethylation: The crucial step is the reaction of the dienamine intermediate with an electrophilic trifluoromethylating agent. Reagents capable of delivering a "CF3+" equivalent, such as S-(trifluoromethyl)diarylsulfonium salts (e.g., Umemoto reagents) or hypervalent iodine reagents (e.g., Togni reagents), are employed for this purpose. This reaction introduces the trifluoromethyl group at the C6 position.

Hydrolysis: Following the addition of the trifluoromethyl group, the enamine is hydrolyzed back to the Δ⁴-3-keto functionality, typically using aqueous acid. This step re-establishes the characteristic A-ring structure of this compound.

This proposed pathway is analogous to methods used for introducing other groups at the C6-position of the steroid skeleton. For instance, the synthesis of Medroxyprogesterone (B1676146) acetate involves the introduction of a 6α-methyl group, starting from 17α-hydroxyprogesterone acetate. google.comgoogle.com

Research on the Introduction and Impact of Trifluoromethyl Groups on Steroid Chemistry

The introduction of a trifluoromethyl (CF3) group is a widely used strategy in medicinal chemistry to modify the properties of a parent molecule. researchgate.net The CF3 group is known for its strong electron-withdrawing nature, high lipophilicity, and metabolic stability.

Introduction Methods: The addition of a CF3 group to a steroid, a process known as trifluoromethylation, can be achieved through various methods, including nucleophilic, electrophilic, and radical pathways. For introducing the group at the C6 position of a Δ⁴-3-keto steroid, an electrophilic approach is common. This typically involves the formation of an enolate or enamine intermediate from the steroid, which then reacts with an electrophilic CF3 source. rsc.org

Impact on Chemical Properties: Research has shown that the trifluoromethyl group significantly impacts a steroid's chemical and biological properties.

Electronic Effects: As a potent electron-withdrawing group, the CF3 substituent can alter the electron density of the steroid's A-ring, influencing its interaction with receptors. nih.gov

Lipophilicity: The CF3 group substantially increases the lipophilicity of the molecule, which can affect its absorption, distribution, and transport across biological membranes.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can increase the biological half-life of the steroid. researchgate.net

The strategic placement of the CF3 group in this compound is a key determinant of its chemical character and distinguishes it from its non-fluorinated parent compounds.

Studies on Acetoxy Group Modifications and their Chemical Significance

The 17α-acetoxy group is another critical functional moiety in the this compound molecule. This group is an ester formed between the 17α-hydroxyl group of the steroid and acetic acid.

Synthesis and Modification: The introduction of the 17α-acetoxy group is a standard modification in the synthesis of many synthetic progestins. It is typically achieved by reacting the 17α-hydroxy precursor (like 17α-hydroxyprogesterone) with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of an acid or base catalyst. google.comgoogle.com The esterification at the sterically hindered tertiary 17α-hydroxyl position is a well-established process in steroid synthesis. researchgate.net

Chemical Significance: The presence of the 17α-acetoxy group has profound chemical and pharmacokinetic significance:

Resistance to Metabolism: The primary role of the 17α-acetoxy group is to protect the C17 side chain from metabolic oxidation. Unsubstituted 17α-hydroxyprogesterones can be metabolized to less active or inactive compounds. The acetate ester blocks this metabolic pathway, thereby increasing the compound's oral bioavailability and in-vivo stability. researchgate.net

Receptor Binding Affinity: The bulky acetoxy group at the 17α-position can significantly influence how the steroid fits into the ligand-binding pocket of its target receptor, thereby modulating its biological activity. Studies on various progesterone derivatives have shown that the presence of an acetate ester moiety is often crucial for high inhibitory activity at specific enzymes, such as 5α-reductase. researchgate.net

Stereochemical Research and its Role in this compound's Formation and Activity

The biological activity of steroids is highly dependent on their three-dimensional shape, making stereochemistry a critical aspect of their synthesis and function. This compound has a precisely defined stereochemistry, designated as 6α-(trifluoromethyl)-17α-acetoxypregn-4-ene-3,20-dione. wikipedia.orgwikipedia.org

Formation of the 6α-Trifluoromethyl Group: The introduction of the trifluoromethyl group at the C6 position is a stereoselective process. In the proposed synthesis via a dienamine intermediate, the electrophilic trifluoromethylating agent approaches the steroid nucleus from the less sterically hindered α-face (the "bottom" face) of the molecule. This controlled approach leads specifically to the formation of the 6α-isomer, avoiding the 6β-isomer. This principle of steric approach control is a common feature in the synthesis of 6α-substituted steroids, such as 6α-fluoro or 6α-methyl corticosteroids.

Configuration of the 17α-Acetoxy Group: The stereochemistry at the C17 position is determined by the starting material, 17α-hydroxyprogesterone. The acetylation of the 17α-hydroxyl group is a retention reaction, meaning it does not alter the existing α-configuration at this center. The synthesis of many 17α-acetoxyprogesterones relies on this stereospecific transformation. researchgate.netresearchgate.net

Data Tables

Table 1: Key Chemical Intermediates in Steroid Synthesis

| Intermediate | Starting Material | Key Reaction | Product |

|---|---|---|---|

| 3,5-Dienamine | 17α-Hydroxyprogesterone Acetate | Reaction with Pyrrolidine | 3-(Pyrrolidin-1-yl)-17α-acetoxypregna-3,5-diene-20-one |

| 6α-Trifluoromethyl Intermediate | 3,5-Dienamine | Electrophilic Trifluoromethylation | 6α-Trifluoromethyl-17α-acetoxypregna-4-ene-3,20-dione (this compound Acetate) |

Table 2: Properties of Key Functional Groups in this compound

| Functional Group | Position | Key Property | Chemical Significance |

|---|---|---|---|

| Trifluoromethyl (-CF3) | 6α | Strong Electron-Withdrawing, High Lipophilicity | Modulates receptor binding, enhances metabolic stability. |

| Acetoxy (-OCOCH3) | 17α | Bulky Ester Group | Protects against side-chain metabolism, increases bioavailability. |

| Ketone (=O) | 3 | Conjugated Ketone | Essential for progestational activity, part of the Δ⁴-3-keto system. |

Molecular and Cellular Pharmacological Research of Flumedroxone

Progesterone (B1679170) Receptor Binding Studies and Mechanistic Elucidation

Flumedroxone, a synthetic pregnane (B1235032) steroid, exerts its effects primarily through interaction with the progesterone receptor (PR). wikipedia.orgontosight.ai As a progesterone congener, its mechanism of action involves binding to these intracellular receptors, which subsequently modulates the transcription of target genes. ontosight.aidrugbank.com

The binding of a ligand, such as this compound, to the progesterone receptor induces a critical conformational change in the receptor protein. ontosight.aimedchemexpress.com This alteration is a pivotal step in the activation of the receptor. This structural shift is necessary for subsequent events in the signaling cascade, including the dissociation of heat shock proteins and the binding of the receptor to specific DNA sequences known as progesterone response elements (PREs). nih.gov Even minor structural variations in the ligand can influence the resulting conformational change, which in turn affects the receptor's binding affinity and its subsequent interactions with other proteins and DNA. epo.org Both hormones and antihormones are known to induce distinct conformational changes in the progesterone receptor, which is a central aspect of their mechanism of action. nih.gov

Following the conformational change and binding to PREs, the this compound-receptor complex modulates the transcription of specific target genes. ontosight.aimdpi.com This regulation of gene expression is the fundamental mechanism through which progestogens like this compound elicit their physiological effects. drugbank.com The interaction between the progesterone receptor and the estrogen receptor (ER) can also influence gene expression, as the PR/ER complex can bind to both PREs and estrogen response elements (EREs), leading to altered transcriptional outcomes. mdpi.com

The progesterone receptor exists in different isoforms, primarily PR-A and PR-B, which can mediate different physiological effects. While specific studies on this compound's interaction with PR subtypes are not detailed in the provided results, the activity of progestogens can be influenced by the differential expression and activity of these isoforms in various tissues. researchgate.net The affinity of the progesterone receptor for different progestins can vary, and this may lead to differing biological responses depending on the specific progestin and the tissue context. nih.govresearchgate.net

Examination of this compound's Progestogenic Effects at a Cellular Level

At the cellular level, this compound is recognized for its progestogenic activity. wikipedia.orgontosight.ai This activity is a direct result of its binding to and activation of progesterone receptors, mimicking the effects of the natural hormone progesterone. ontosight.ai This leads to a cascade of cellular responses that are characteristic of progestogen action. For instance, in breast cancer cells, certain progestins can stimulate proliferation through mechanisms independent of classical progesterone receptors. wikipedia.org

Table 1: Progestogenic Activity Profile of this compound Acetate (B1210297)

| Hormonal Activity | Effect |

| Progestogenic | Weak or slight |

| Estrogenic | None |

| Antiestrogenic | None |

| Androgenic | None |

| Anabolic | None |

| Glucocorticoid | None |

Source: Adapted from available pharmacological data. wikipedia.org

Research into Potential Modulatory Effects on Neurotransmitter Systems

While direct research on this compound's effects on neurotransmitter systems is limited, the broader class of steroids, particularly neurosteroids, is known to modulate neuronal excitability, primarily through interactions with the GABAergic system. nih.govfrontiersin.org

Certain metabolites of progesterone are potent positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. nih.govfrontiersin.orgfrontiersin.org These neurosteroids enhance GABA-mediated chloride currents, leading to neuronal hyperpolarization and reduced excitability. frontiersin.org This modulation occurs at a site on the GABA-A receptor distinct from the binding sites for GABA, benzodiazepines, and barbiturates. frontiersin.org The sensitivity of GABA-A receptors to neurosteroid modulation is influenced by the receptor's subunit composition. frontiersin.orgphysiology.org For instance, receptors containing the δ-subunit exhibit higher sensitivity to neurosteroids. frontiersin.orgfrontiersin.org This neurosteroid modulation of the GABA-A receptor can suppress neurogenic inflammation in tissues like the meninges, an effect that may be relevant to conditions such as migraine. researchgate.netnih.gov

Preclinical Investigations of Flumedroxone S Biological Activity

In Vitro Studies Assessing Biological Responses

In vitro research has been crucial in defining the fundamental biological profile of flumedroxone at the cellular and molecular level.

This compound acetate (B1210297) is recognized as a progestogen, a class of medications that mimic the effects of the natural hormone progesterone (B1679170). wikipedia.org It is specifically classified as a synthetic pregnane (B1235032) steroid, derived from progesterone and 17α-hydroxyprogesterone. wikipedia.org Its progestogenic activity is considered to be weak or slight. wikipedia.org This activity is responsible for some of its observed side effects in women, such as menstrual irregularities. wikipedia.org

Table 1: Progestogenic Profile of this compound Acetate

| Characteristic | Description | Source |

| Drug Class | Progestogen; Progestin; Progestogen ester | wikipedia.org |

| Hormonal Activity | Weak or slight progestogenic activity | wikipedia.org |

| Other Hormonal Activity | No estrogenic, antiestrogenic, androgenic, anabolic, or glucocorticoid activity reported | wikipedia.org |

Studies have indicated that this compound acetate can influence hepatic enzyme activity. Chronic administration in mice and rats has been shown to cause an increase in liver weight and induce proliferation of the smooth endoplasmic reticulum within liver cells. dss.go.th This suggests an effect on the induction of hepatic enzymes. dss.go.th Additionally, research has pointed to an effect on esterase enzyme specificity. dss.go.th

In Vivo Animal Model Research

Animal studies have provided a broader understanding of this compound's effects within a complex biological system, exploring its efficacy in a specific therapeutic area and its systemic physiological impact.

While direct studies on this compound in animal models of migraine are not extensively detailed in the provided results, its clinical use as an antimigraine agent suggests a basis in its hormonal properties. wikipedia.orgtargetmol.com Other progestogens have also shown effectiveness in treating migraine in women. wikipedia.org The rationale for using hormonal treatments in migraine is linked to the influence of hormones like estrogen on the nervous system and cerebral vasculature, which can trigger migraine headaches. nih.gov Animal studies have shown that the sensitivity of the GABA-A receptor, which plays a role in migraine pathophysiology, can change during the estrous cycle. nih.gov

In vivo studies have demonstrated that chronic administration of this compound acetate to experimental animals, specifically mice and rats, leads to distinct physiological changes. A notable effect is an increase in liver weight, accompanied by ultrastructural changes in hepatic cells, such as the proliferation of the smooth endoplasmic reticulum. dss.go.th This indicates a systemic impact on liver physiology.

The pharmacodynamic profile of this compound acetate in preclinical species has established it as having weak progestogenic activity. wikipedia.org Importantly, these studies have indicated a lack of other significant hormonal effects, including estrogenic, antiestrogenic, androgenic, anabolic, or glucocorticoid activities. wikipedia.org This specificity is a key aspect of its pharmacological characterization.

Table 2: Summary of Preclinical Pharmacodynamic Findings for this compound

| Parameter | Finding in Preclinical Species | Source |

| Primary Activity | Weak progestogenic effects | wikipedia.org |

| Other Hormonal Activities | No significant estrogenic, antiestrogenic, androgenic, anabolic, or glucocorticoid activity observed | wikipedia.org |

| Hepatic Effects | Increased liver weight and proliferation of smooth endoplasmic reticulum with chronic administration in rats and mice | dss.go.th |

Clinical Research Landscape of Flumedroxone S Investigational Applications

Historical Clinical Trials in Migraine Prophylaxis

The investigation of flumedroxone for migraine prophylaxis dates back several decades, with a focus on its hormonal mechanism of action. wikipedia.orgucl.ac.uk Early studies sought to determine its value in reducing the frequency and severity of migraine attacks. nih.gov

To rigorously assess the efficacy of this compound, researchers employed robust clinical trial designs. A notable example is a double-blind, placebo-controlled, crossover trial which is a sophisticated methodology aimed at minimizing bias. nih.govresearchgate.net In this type of study, patients serve as their own controls, receiving both the active drug (this compound) and a placebo at different times, with the order of treatment being randomized. nih.gov The "double-blind" aspect means that neither the patients nor the investigators know who is receiving the active drug or the placebo at any given time. nih.govihs-headache.org This design is particularly useful for controlling for individual patient variability and the placebo effect. ihs-headache.org The International Headache Society has established guidelines for such controlled trials in migraine research to ensure methodological quality. ihs-headache.orgihs-headache.org

Clinical evidence has suggested that this compound's efficacy may be most pronounced in a specific subgroup of migraine sufferers: women who experience menstrually-related migraines. nih.govresearchgate.netbmj.com In a double-blind crossover trial, a micronized preparation of this compound was found to result in statistically fewer and less severe headaches in women whose migraines were exacerbated around the time of menstruation. nih.govbmj.com However, the same study found no benefit for male patients or for female patients who did not have a history of menstrual-related migraine. ncats.ionih.govbmj.com

Another study noted that while this compound showed a reduction in headache frequency for the menstrually-related migraine subset, the clinical significance of this reduction was questioned, and there was no difference in headache duration. nih.gov Interestingly, in that particular trial, more patients expressed a preference for the placebo. nih.gov The diagnosis of menstrually-related migraine for these studies often relies on headache diaries kept over at least two menstrual cycles to confirm the pattern. gpnotebook.com

The table below summarizes the findings of a key double-blind, placebo-controlled, crossover trial of this compound in different patient populations.

| Patient Group | Efficacy of this compound |

| Females with Menstrually-Related Migraine | Statistically fewer and less severe headaches. nih.govbmj.com |

| Females without Menstrual Exacerbation | No benefit observed. nih.govbmj.com |

| Males | No benefit observed. nih.govbmj.com |

This compound has been evaluated in the context of other available migraine prophylactic treatments. wikipedia.orgresearchgate.net Its effectiveness has been compared to methysergide (B1194908), a reference antimigraine drug at the time. wikipedia.orgsisc.it One trial that compared this compound with methysergide in a patient cohort that was not well-described reported a lower mean headache frequency with methysergide, though a statistical analysis was not possible. researchgate.net Other progestogens, such as medroxyprogesterone (B1676146) acetate (B1210297), have also shown effectiveness in treating migraines in a high percentage of women. wikipedia.org

Post-Marketing Surveillance and Long-Term Clinical Observations (if applicable to research studies)

Information regarding formal post-marketing surveillance and extensive long-term clinical observation studies for this compound is limited in the available search results. While some clinical trials involved treatment periods lasting several months, dedicated long-term surveillance data is not prominently featured. bmj.com The FDA provides guidance on the extent of population exposure needed to assess clinical safety for drugs intended for long-term use, which would be relevant for any such future studies. fda.gov

Assessment of this compound in Other Pain-Related Research Contexts

While the primary focus of this compound research has been on migraine prophylaxis, its potential application has been considered in other hormonally influenced conditions. nih.gov Some early research and MeSH term associations suggest a connection to the study of premenstrual syndrome. nih.govwikidoc.org However, detailed clinical trials specifically evaluating the efficacy of this compound for pain relief in premenstrual syndrome or other non-migraine pain conditions are not extensively detailed in the provided search results.

Structure Activity Relationship Sar Studies of Flumedroxone and Its Analogues

Correlating Structural Features with Progesterone (B1679170) Receptor Binding Affinity

The binding affinity of a progestin to the progesterone receptor is a primary determinant of its biological potency. This interaction is governed by the precise fit of the steroid within the ligand-binding pocket of the receptor, a process influenced by various functional groups on the steroid nucleus.

The introduction of fluorine into a steroid molecule can profoundly alter its biological properties. In the case of flumedroxone, the key feature is the 6α-trifluoromethyl (-CF3) group. Fluorine and fluorine-containing groups are highly electronegative and can influence the electronic distribution of the entire molecule. This can affect the strength of interaction with amino acid residues within the receptor's binding site.

Research into fluorinated androgens and progestins has shown that the progesterone receptor can tolerate the substitution of fluorine for hydrogen reasonably well. nih.gov Specifically, for 6α-substituted progestins, the nature of the substituent is critical. While a simple 6α-fluoro substitution in progesterone results in a compound with a relative binding affinity (RBA) of 11% compared to the high-affinity synthetic progestin R5020, this is comparable to that of progesterone itself. nih.gov However, this modification can also lead to increased metabolic defluorination, which may affect the compound's in vivo stability and profile. nih.gov

The trifluoromethyl group at the 6α position, as seen in this compound, is a bulky and highly lipophilic substituent. Its presence is expected to enhance the binding affinity by establishing favorable van der Waals interactions within a hydrophobic pocket of the progesterone receptor. The electron-withdrawing nature of the -CF3 group can also modulate the conformation of the A-ring of the steroid, potentially optimizing its fit within the receptor.

Table 1: Impact of 6α-Substitution on Progesterone Receptor Binding Affinity

| Compound | 6α-Substituent | Relative Binding Affinity (RBA) for PR (%) |

|---|---|---|

| Progesterone | -H | ~11 (relative to R5020=100) |

| 6α-Fluoroprogesterone | -F | 11 (relative to R5020=100) |

Note: Direct comparative RBA data for this compound was not available in the searched literature. The table illustrates the impact of a single fluorine versus the trifluoromethyl group.

This compound is a derivative of 17α-hydroxyprogesterone. Modifications to the core steroid nucleus at various positions are known to significantly impact progestational activity.

17α-Position: The presence of a hydroxyl (-OH) group at the 17α-position is a key feature of the pregnane (B1235032) class of progestins. 17α-Hydroxyprogesterone itself has a very low affinity for the progesterone receptor, only about 1% that of progesterone. nih.govwikipedia.org However, esterification of this hydroxyl group, for instance to form 17α-hydroxyprogesterone acetate (B1210297) or caproate, significantly increases the binding affinity. nih.govwikipedia.org For example, hydroxyprogesterone (B1663944) caproate has an RBA of 26-30% for the human PR, and hydroxyprogesterone acetate has an RBA of 38-46%. wikipedia.orgwikipedia.org While this compound itself is not esterified in its base form, its structure is part of this class of compounds where substitutions at this position are critical for activity.

C4-C5 Double Bond and C3-Ketone: The Δ4-3-keto configuration in the A-ring of the steroid nucleus is a classical requirement for high-affinity binding to the progesterone receptor. This structural motif is crucial for anchoring the ligand within the receptor's binding pocket through hydrogen bonds and hydrophobic interactions.

6α-Position: As discussed, substitution at the 6α position can significantly modulate activity. The introduction of a bulky group like trifluoromethyl in this compound likely serves to enhance receptor affinity and may also confer metabolic stability by sterically hindering enzymatic degradation of the A-ring.

Comparative SAR Analysis with Other Progestogenic Steroids

Progestins can be broadly classified based on their steroidal backbone. This compound belongs to the pregnane group (derived from progesterone), which also includes compounds like medroxyprogesterone (B1676146) acetate (MPA). Other major classes include the estranes (derived from 19-nortestosterone), such as norethindrone. nih.gov

This compound vs. Medroxyprogesterone Acetate (MPA): Both are pregnane derivatives. MPA has a 6α-methyl (-CH3) group and a 17α-acetoxy group. The 6α-methyl group in MPA is known to enhance its progestational activity compared to its non-methylated parent compound. This compound's 6α-trifluoromethyl (-CF3) group is more electron-withdrawing and larger than MPA's methyl group, which would be expected to result in a different binding orientation and affinity profile within the progesterone receptor.

This compound vs. Norethindrone: Norethindrone is an estrane (B1239764) derivative, distinguished by the absence of the methyl group at the C19 position and the presence of a 17α-ethynyl group. These structural differences lead to distinct binding characteristics and pharmacological profiles. Estranes, like norethindrone, often exhibit some androgenic activity due to their structural similarity to testosterone. nih.govrdd.edu.iq Pregnane derivatives like this compound are generally considered to have less androgenic potential. The comparison of their binding affinities for the progesterone receptor highlights the different structural requirements for high-affinity binding between these classes.

Table 2: Structural and Class Comparison of Selected Progestins

| Compound | Class | Key Structural Features | Relative Binding Affinity for PR (%) |

|---|---|---|---|

| Progesterone | Pregnane | Parent compound | 100 |

| This compound | Pregnane | 6α-CF3, 17α-OH | Not available |

| Medroxyprogesterone Acetate | Pregnane | 6α-CH3, 17α-acetoxy | 120-130 |

Note: RBA values are compiled from various sources and can vary based on assay conditions. Progesterone is set to 100 for reference.

Computational and Molecular Modeling Approaches in this compound SAR

While direct computational studies on this compound are not widely published, molecular modeling techniques are invaluable for understanding the SAR of progesterone receptor ligands in general. These methods can provide insights into how this compound and its analogues interact with the PR at an atomic level.

Molecular Docking: This technique could be used to predict the preferred binding pose of this compound within the progesterone receptor's ligand-binding pocket. Docking studies of other steroidal ligands have successfully rationalized their binding affinities. nih.govresearchgate.net For this compound, such studies could illuminate the specific interactions of the 6α-trifluoromethyl group with hydrophobic residues and analyze the hydrogen bonding network formed by the C3-ketone, and the 17α- and 20-carbonyl oxygen atoms. This would help explain the structural basis for its potency.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can be applied to a series of this compound analogues. nih.govnih.gov These models correlate the biological activity of compounds with their 3D steric and electrostatic properties. A QSAR model could be developed to predict the progesterone receptor binding affinity of novel this compound derivatives, guiding the synthesis of more potent or selective compounds. Such models have been successfully used for other nonsteroidal and steroidal PR ligands. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the this compound-PR complex over time. This approach provides insights into the stability of the ligand within the binding pocket and can reveal conformational changes in the receptor upon ligand binding, which are crucial for its agonist or antagonist activity.

By applying these computational tools, researchers can build a detailed model of the structure-activity relationships for this compound, explaining how features like its 6α-trifluoromethyl group contribute to its interaction with the progesterone receptor and guiding the design of new analogues with tailored pharmacological profiles.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Progesterone |

| 6α-Fluoroprogesterone |

| 17α-Hydroxyprogesterone |

| 17α-Hydroxyprogesterone Acetate |

| 17α-Hydroxyprogesterone Caproate |

| Medroxyprogesterone Acetate (MPA) |

| Norethindrone |

| R5020 (Promegestone) |

| Testosterone |

Toxicological Evaluation in Research Models of Flumedroxone

Preclinical Studies on Organ-Specific Effects

Preclinical research involving the chronic administration of Flumedroxone acetate (B1210297) to animal models has identified the liver as a target organ for its effects. Studies conducted on various animal species consistently demonstrated an increase in liver weight, a finding that was independent of the route of administration. dss.go.th

In one key study using male albino rats from a specific pathogen-free strain, the administration of this compound resulted in a notable increase in liver weight relative to body weight. This organ-specific effect points towards a direct or indirect action of the compound on hepatic tissue. dss.go.th The research highlighted that this increase in liver mass was a significant outcome of prolonged exposure to the steroid. dss.go.th

Table 1: Observed Organ-Specific Effects of this compound in Animal Models

| Organ | Effect Observed | Animal Model | Source |

|---|

This table is interactive. Click on the headers to sort the data.

Research on Hepatic Cell Ultrastructure Changes Following Administration

Investigations at the subcellular level have provided further insight into the hepatic effects of this compound. Electron microscopy of liver cells from rats treated with this compound acetate revealed distinct changes in the ultrastructure of hepatocytes. dss.go.th These alterations were primarily observed in the smooth endoplasmic reticulum (SER). dss.go.th

The research documented specific modifications within the liver cells, including changes at the boundary between the SER and lipid droplets. dss.go.th Furthermore, a close association was noted between the smooth endoplasmic reticulum, the Golgi apparatus, and lipid components within the cell following treatment. dss.go.th These findings suggest that this compound influences the morphology and organization of key organelles involved in metabolic and detoxification processes within the liver. dss.go.th

Table 2: Summary of Hepatic Cell Ultrastructure Changes

| Cellular Component | Observed Change | Details | Source |

|---|---|---|---|

| Smooth Endoplasmic Reticulum (SER) | Morphological changes | Altered boundary to lipid droplets. | dss.go.th |

This table is interactive. Click on the headers to sort the data.

General Toxicological Profiles in Experimental Models

The general toxicological profile of this compound in experimental models is characterized by its effects on the liver. Chronic administration of the compound in experimental animals led to a consistent and significant increase in liver weight. dss.go.th This hepatomegalic effect appears to be a primary toxicological finding across different species studied. dss.go.th

In addition to the increase in liver mass, the administration of this compound was associated with changes in liver cell ultrastructure, as detailed previously. dss.go.th These progesterone-like synthetic steroids were noted to induce these hepatic changes, establishing a general toxicological pattern centered on liver alterations in the experimental models used. dss.go.th

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Veterinary Research Applications of Flumedroxone

Research into Reproductive Cycle Control in Animals

Flumedroxone's primary role in veterinary research has been its application in the regulation of the reproductive cycle. ontosight.ai As a progestin, it functions by binding to progesterone (B1679170) receptors, which in turn influences the hormonal feedback loops that govern the estrous cycle. ontosight.ai This activity is pivotal for its use in managing reproductive functions in animals. ontosight.ai

Synthetic progestins, as a class, are utilized to control and prevent estrus in pets like dogs and cats. This can offer a non-surgical alternative for suppressing undesirable behaviors associated with estrus. researchgate.net The goal of such interventions is often to synchronize estrus for breeding purposes or to delay it for the convenience of the owner or for the health of the animal.

The timing of administration of progestogenic drugs is a critical factor in their effectiveness and the avoidance of adverse reproductive system changes. Research involving oral hormonal contraceptives with the active ingredient megestrol (B1676162) acetate (B1210297) in cats and dogs demonstrated that the most favorable outcomes, with reversible changes to the reproductive system, occurred when the drug was administered 7–15 days before the expected estrus. researchgate.net

| Timing of Progestin Administration and Incidence of Reproductive System Disorders in Cats and Dogs | Incidence of Disorders in Cats (%) | Incidence of Disorders in Dogs (%) | | :--- | :--- | :--- | | 7–15 days before estrus | 8.6 | 9.37 | | 1–2 days of proestrus | 25.5 | 32.0 | | During estrus (interrupting heat) | 66.6 | 83.8 |

Data derived from a study on megestrol acetate, a different progestin, but illustrates the principle of timing-dependent effects of hormonal contraceptives. researchgate.net

Investigational Use in Contraception and Estrous Cycle Regulation Studies

This compound has been investigated for its contraceptive properties and its ability to regulate the estrous cycle. ontosight.ai The use of synthetic progestins for contraception provides a non-surgical option for preventing unwanted pregnancies in animals. ontosight.airesearchgate.net

Research into wildlife contraception has identified several key characteristics for an effective agent, including safety for the target animal, minimal side effects, and the ability to induce long-lasting but ideally reversible infertility. usda.gov While specific research on this compound in wild populations is not detailed in the provided results, the general principles of hormonal contraception are relevant.

In companion animals, progestin administration is a widely available method for cycle prevention. nih.gov These agents create an artificial luteal phase, effectively preventing the animal from entering estrus. nih.gov Studies on various hormonal agents have shown their effectiveness in suppressing estrus in cats and dogs. researchgate.net For example, a study on the use of various hormonal contraceptives in cats and dogs in Kharkiv clinics from 2014-2016 showed the widespread use of such drugs for suppressing sexual function. researchgate.net

The regulation of the estrous cycle is another key area of investigation. ontosight.ai By managing the cycle, veterinarians can optimize breeding conditions. ontosight.ai This is particularly important in production animals and in breeding programs for companion animals. The ability to delay or induce estrus allows for planned matings and can help manage large groups of animals.

Research on this compound's Role in Treating Reproductive Disorders in Animals

Research has also touched upon the potential for this compound to be used in the treatment of reproductive disorders that involve hormonal imbalances. ontosight.ai Conditions such as irregular estrous cycles may be amenable to treatment with progestins. ontosight.ai

The use of hormonal agents to manage reproductive disorders requires careful consideration, as inappropriate use can lead to adverse effects. For instance, a study on megestrol acetate showed that administering the contraceptive during proestrus or estrus significantly increased the likelihood of developing reproductive system diseases like endometrial hyperplasia, polycystic ovaries, pyometra, and metritis in cats and dogs. researchgate.net When used to interrupt heat, the incidence of such pathologies rose dramatically. researchgate.net

While direct research findings on this compound for treating specific disorders are limited in the provided search results, the broader class of progestogens has been used to manage conditions like dysfunctional uterine bleeding and secondary amenorrhea in humans, which have parallels in veterinary medicine. wikipedia.org These applications rely on the ability of the progestogen to stabilize the endometrium and control bleeding. wikipedia.org

Further research is necessary to fully elucidate the specific applications, efficacy, and safety of this compound in the treatment of various reproductive disorders in different animal species.

Future Research Trajectories and Translational Perspectives for Flumedroxone

Identification of Unexplored Therapeutic Avenues for Flumedroxone and its Derivatives

While historically investigated for migraine, the progestogenic nature of this compound suggests potential applications in other hormone-sensitive conditions. wikipedia.orgncats.io Future research should systematically explore its efficacy and the activity of its derivatives in a broader range of disorders.

One significant area of interest is endometriosis , a condition often managed with progestins. nih.govendometriose.app Progestins can induce the decidualization and subsequent atrophy of endometrial tissue, both within and outside the uterus. mdpi.comoup.com Given that this compound is a synthetic progestin, its potential to alleviate endometriosis-related pain and inhibit lesion growth is a logical and compelling avenue for investigation. ontosight.ai Studies could assess its impact on key markers of endometriosis, such as lesion size, pain scores, and inflammatory markers. endometriose.appnih.gov

Furthermore, the role of progestins in other menstrual cycle-related disorders, such as premenstrual dysphoric disorder (PMDD) and catamenial epilepsy , warrants consideration. nih.gov The cyclical nature of these conditions points to a hormonal trigger, and manipulating the progesterone (B1679170) pathway with compounds like this compound could offer a therapeutic strategy. nih.gov Research in these areas would expand the potential clinical utility of this compound and its analogues beyond its initial focus on migraine.

Advanced Pharmacological Profiling and Mechanistic Studies

A deeper understanding of this compound's pharmacological profile is crucial for its future development. While it is known to possess weak progestogenic activity, a more detailed characterization of its receptor binding affinity, and potential off-target effects is needed. wikipedia.org

Key areas for advanced pharmacological profiling include:

Receptor Binding Assays: Comprehensive studies to determine the binding affinity of this compound and its derivatives for progesterone receptors (PR-A and PR-B), as well as other steroid hormone receptors like androgen, estrogen, glucocorticoid, and mineralocorticoid receptors. This will clarify its specificity and potential for hormonal side effects. oup.com

Functional Assays: In vitro studies to characterize the functional activity of this compound at the progesterone receptor – whether it acts as a full agonist, partial agonist, or antagonist. This is critical for understanding its cellular effects. oup.com

Metabolite Identification and Activity: Investigation into the metabolic fate of this compound and the pharmacological activity of its metabolites. Some progesterone metabolites are known to have their own biological effects. uvahealth.com

Mechanistic Studies in Migraine: While early studies showed some efficacy in migraine, the underlying mechanism remains unclear. wikipedia.org Future research could explore its effects on calcitonin gene-related peptide (CGRP) pathways, neuronal sensitization, and other pathways implicated in migraine pathophysiology. uvahealth.com

Development of Novel Synthetic Methodologies for this compound Analogues

The development of novel synthetic methods can facilitate the creation of this compound analogues with improved pharmacological properties. The trifluoromethyl group in this compound's structure is a key feature, and modern synthetic chemistry offers new ways to introduce such moieties. rsc.org

Future synthetic strategies could focus on:

Late-Stage Fluorination: Employing modern techniques to introduce fluorine or trifluoromethyl groups into steroid scaffolds at a late stage of the synthesis, allowing for the rapid generation of diverse analogues.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound analogues with modifications at various positions of the steroid nucleus. These analogues can then be screened to identify compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles. nih.gov

Development of Prodrugs: Designing and synthesizing prodrugs of this compound to improve its oral bioavailability or to achieve targeted delivery.

Reconsideration of Progestins in Hormonal Management of Conditions like Migraine and Endometriosis

The role of progestins in managing conditions like migraine and endometriosis is an area of ongoing research and debate. nih.govnih.gov While some studies suggest a benefit, particularly for progestin-only contraceptives in preventing menstrual migraine, the evidence is not always conclusive. nih.govnih.govresearchgate.net

For migraine , the drop in estrogen levels during the menstrual cycle is a known trigger. migrainecanada.org The continuous use of progestins to suppress ovulation and stabilize hormone levels is a logical therapeutic strategy. nih.govkarger.com However, the efficacy can vary between individuals and different progestin types. nih.govnih.gov Future research should focus on identifying which patient populations are most likely to benefit from progestin therapy and which specific progestins are most effective.

In endometriosis , progestins are a cornerstone of medical management. nih.govmdpi.comnih.gov They work by counteracting the proliferative effects of estrogen on endometrial implants. endometriose.appoup.com However, "progesterone resistance" can be a challenge in some patients. endometriose.app Re-evaluating different progestins, including potentially this compound, and understanding the mechanisms of resistance are critical for optimizing treatment.

Integration of Preclinical and Clinical Data for Enhanced Translational Research

To bridge the gap between laboratory findings and clinical applications, a robust integration of preclinical and clinical data is essential. This translational approach can help to de-risk clinical trials and increase the likelihood of success.

Key aspects of this integrated approach include:

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Using preclinical data on drug exposure and pharmacological effect to predict effective dose ranges in humans. tandfonline.com

Biomarker Development: Identifying and validating biomarkers in preclinical models that can be used to monitor drug activity and predict clinical response in patients. For example, measuring changes in inflammatory markers or nerve growth factors in response to this compound in animal models of endometriosis. oup.com

Reverse Translation: Analyzing clinical trial data, even from failed trials, to generate new hypotheses that can be tested in preclinical models. For instance, if a trial shows efficacy in a specific subgroup of patients, preclinical studies can be designed to understand the biological basis for this differential response. tandfonline.com

Addressing Methodological Limitations in Past Clinical Studies, including Prospective Cycle Confirmation and Long-Term Outcomes

Many early clinical trials, including those for this compound, had methodological limitations that can obscure the true efficacy of a treatment. nih.govnih.gov Future studies must be designed with greater rigor to provide more definitive evidence.

Essential methodological improvements include:

Prospective Cycle Confirmation: In studies of menstrual cycle-related disorders, it is crucial to prospectively confirm the cyclical pattern of symptoms using daily diaries for at least two cycles before enrollment. nih.govresearchgate.net This ensures that the study population truly has the condition of interest. Hormonal assessments, such as measuring luteinizing hormone (LH) to confirm ovulation or progesterone levels in the luteal phase, can further strengthen the diagnosis. frontiersin.orgnih.govmdpi.com

Standardized and Validated Outcome Measures: Utilizing well-defined and validated endpoints to assess treatment efficacy. For migraine, this includes measures of headache frequency, intensity, and duration. nih.govresearchgate.net For endometriosis, standardized pain scales and quality of life questionnaires are important. nih.gov

Long-Term Follow-up: Many hormonal therapies require long-term use. Clinical trials should include extended follow-up periods to assess the durability of the treatment effect and to monitor for any long-term adverse events. dovepress.comnih.govtandfonline.com Early trials were often of short duration, which may not be sufficient to evaluate the full impact of a preventive therapy. nih.gov

Clear Reporting of Data: Ensuring that clinical trial publications provide sufficient detail to allow for meta-analysis and independent evaluation of the results. nih.gov

By addressing these historical limitations and embracing modern research methodologies, the true potential of this compound and other progestins in managing a range of debilitating conditions can be more accurately determined.

Q & A

Q. What are the primary pharmacological classifications of Flumedroxone, and how do conflicting classifications impact experimental design?

this compound is classified as a progestogen (G03D) under the EPHMRA system but also listed under antimigraine preparations (N02C) in the WHO ATC classification . This discrepancy necessitates careful consideration of context-specific pharmacological assays . Researchers should design experiments to evaluate both progestogenic activity (e.g., receptor binding assays) and antimigraine mechanisms (e.g., vasoconstriction or neurotransmitter modulation). Comparative studies using standardized reference compounds (e.g., progesterone for G03D, dihydroergotamine for N02C) are critical to resolve ambiguity .

Q. What validated analytical methods are recommended for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used for its sensitivity and specificity. Method validation should adhere to ICH guidelines, including parameters like linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%). Sample preparation should account for this compound’s lipophilicity, using protein precipitation or solid-phase extraction .

Q. How should researchers design in vitro studies to assess this compound’s receptor interactions?

Use competitive binding assays with human progesterone receptors (PR-A and PR-B) and glucocorticoid receptors (due to structural similarities). Include positive controls (e.g., progesterone) and negative controls (vehicle-only). For antimigraine activity, screen serotonin (5-HT1B/1D) and calcitonin gene-related peptide (CGRP) receptor modulation. Dose-response curves (0.1 nM–10 µM) and statistical models (e.g., Hill equation) are essential to quantify efficacy (EC₅₀) and potency .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data on this compound’s metabolic pathways be resolved?

Contradictory reports on hepatic vs. extrahepatic metabolism require isotopic tracer studies (e.g., ¹⁴C-labeled this compound) combined with tissue-specific microsomal assays . Use LC-MS/MS to identify metabolites in plasma, liver, and brain samples. Cross-validate findings with computational models (e.g., CYP450 isoform docking simulations) .

Q. What methodologies are appropriate for studying this compound’s off-target effects in complex biological systems?

Employ multi-omics approaches :

- Transcriptomics : RNA-seq to identify differentially expressed genes in target tissues.

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein expression changes.

- Metabolomics : NMR or untargeted MS to map metabolic shifts. Integrate data using pathway analysis tools (e.g., Ingenuity Pathway Analysis) to distinguish primary vs. secondary effects .

Q. How can researchers address contradictions in this compound’s therapeutic classification through translational studies?

Conduct dual-purpose preclinical trials :

- Arm 1 : Evaluate progestogenic activity in ovariectomized rodent models (uterine weight assay).

- Arm 2 : Test antimigraine efficacy in nitroglycerin-induced migraine models (e.g., light aversion, mechanical allodynia). Use Bayesian statistical frameworks to reconcile conflicting outcomes and prioritize mechanisms .

Q. What strategies ensure reproducibility in this compound’s in vivo toxicity studies?

Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable):

- Dose standardization : Report doses in mg/kg and molarity.

- Endpoint harmonization : Include histopathology, serum biomarkers (ALT, creatinine), and behavioral assays.

- Open-access protocols : Publish detailed methods in supplemental materials, referencing ARRIVE guidelines .

Methodological Guidance for Data Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.